molecular formula C40H51BrNO3P B607564 FTY720-Mitoxy CAS No. 1604816-11-6

FTY720-Mitoxy

Cat. No.: B607564
CAS No.: 1604816-11-6
M. Wt: 704.72
InChI Key: QKRJUTPJMQBOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FTY720-Mitoxy is a novel, patented derivative of the multiple sclerosis drug FTY720 (Fingolimod), specifically designed for neuroscience research with a modified structure that enhances its therapeutic potential for neurodegenerative diseases. A key differentiator is that this compound is not phosphorylated in vivo, which means it does not modulate sphingosine-1-phosphate receptors (S1PRs) and is therefore not immunosuppressive, avoiding the lymphopenia associated with the parent compound . Its chemical modification includes a mitochondria-localizing motif, which targets the compound to subcellular sites critical for energy production and cellular survival, addressing mitochondrial dysfunction often observed in synucleinopathies . The compound demonstrates a multi-faceted mechanism of action in preclinical models. It has been shown to significantly increase the expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF) in oligodendroglial and neuronal cells . This upregulation is associated with enhanced oligodendrocyte viability, increased myelin-associated glycoprotein (MAG) levels, and protection against oxidative-stress-induced cell death . Furthermore, this compound stimulates Protein Phosphatase 2A (PP2A) activity and has been observed to reduce pathogenic alpha-synuclein pathology (synucleinopathy) in mouse models of Multiple System Atrophy (MSA) and Parkinson's disease (PD) . It also modulates microglial activation and specific microRNAs, contributing to its neuroprotective profile . This compound is blood-brain-barrier penetrant and has shown robust efficacy in vivo. In transgenic CNP-aSyn mouse models of MSA, treatment with this compound normalized motor function, improved autonomic symptoms such as sweat ability, reduced microglial activation, and cleared alpha-synuclein aggregates . Similarly, in models of Parkinson's disease, the compound improved gut motility, urinary bladder function, and counteracted synucleinopathy . These findings position this compound as a highly promising candidate for investigating disease-modifying therapies for MSA, PD, and related Lewy body disorders, offering researchers a potent tool to explore pathways involving neurotrophic support, protein aggregation, and mitochondrial function.

Properties

CAS No.

1604816-11-6

Molecular Formula

C40H51BrNO3P

Molecular Weight

704.72

IUPAC Name

(3-((1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)amino)-3-oxopropyl)triphenylphosphonium bromide

InChI

InChI=1S/C40H50NO3P.BrH/c1-2-3-4-5-6-10-17-34-24-26-35(27-25-34)28-30-40(32-42,33-43)41-39(44)29-31-45(36-18-11-7-12-19-36,37-20-13-8-14-21-37)38-22-15-9-16-23-38;/h7-9,11-16,18-27,42-43H,2-6,10,17,28-33H2,1H3;1H

InChI Key

QKRJUTPJMQBOLJ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(CCC(NC(CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)=O)(CO)CO)C=C1.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FTY720-Mitoxy;  FTY720 Mitoxy;  FTY720Mitoxy;  FTY-720-Mitoxy;  FTY 720 Mitoxy; 

Origin of Product

United States

Scientific Research Applications

Metabolic Stability and Pharmacokinetics

Research has demonstrated that FTY720-Mitoxy exhibits favorable metabolic stability across various species. In a study assessing intrinsic clearance using liver microsomes from mice, rats, dogs, monkeys, and humans, this compound showed varying clearance rates: 1.8, 7.8, 1.4, 135.0, and 17.5 μL/min/mg respectively . Following intravenous administration in C57BL/6 mice, both FTY720 and this compound were rapidly detected in plasma and brain tissue, indicating efficient absorption and distribution .

Neuroprotective Effects

This compound has been shown to exert protective effects against neurodegeneration:

  • Increased Expression of Neurotrophic Factors : Studies indicate that this compound significantly enhances the expression of brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and nerve growth factor (NGF) in oligodendrocytes . This effect is crucial for neuronal survival and function.
  • Reduction of Oxidative Stress : In models of oxidative stress, such as OLN-93 cells expressing alpha-synuclein (aSyn), this compound effectively protected against cell death induced by hydrogen peroxide . This protective mechanism may be linked to its ability to modulate ERK1/2 signaling pathways associated with neurotrophic factor expression.
  • Improvement in Motor Function : In transgenic mouse models of MSA, treatment with this compound resulted in restored motor functions and reduced synucleinopathy . Behavioral assessments demonstrated significant improvements in movement and muscle function compared to untreated controls.

Case Studies

Several studies have provided insights into the efficacy of this compound:

  • Case Study 1 : A pilot study involving CNP-aSyn transgenic mice demonstrated that administration of this compound from 8.5 months led to normalized movement and reduced microglial activation. Postmortem analysis revealed increased levels of GDNF and decreased expression of miR-96–5p, supporting the compound's role in enhancing neuroprotective factors while mitigating neuroinflammation .
  • Case Study 2 : In another investigation focusing on oxidative stress responses in OLN-93 cells, this compound was shown to increase BDNF and GDNF mRNA levels significantly more than other derivatives like FTY720-C2 or the parent compound itself . This highlights its unique capacity to enhance trophic support in neuronal environments.

Summary of Findings

The research surrounding this compound underscores its potential as a therapeutic agent for neurodegenerative diseases due to its:

  • Non-immunosuppressive profile , making it suitable for long-term treatment.
  • Ability to penetrate the blood-brain barrier , allowing for direct action within the central nervous system.
  • Stimulation of neuroprotective factors , which are essential for neuronal health and recovery.

Chemical Reactions Analysis

In Vitro Metabolism

FTY720-Mitoxy undergoes β-oxidation of its octyl side chain in hepatocytes, producing carboxylic acid metabolites (e.g., M1–M4) without phosphorylated derivatives . Key findings include:

SpeciesIntrinsic Clearance (μL/min/mg)
Human17.5
Monkey135.0
Rat7.8
Mouse1.8
Dog1.4

Data derived from liver microsomal assays .

  • Human Hepatocytes : Generates octanoic acid (M1) and shorter-chain carboxylic acids via sequential β-oxidation .

  • Stability : LC-MS/MS confirmed stability after 42 days at 37°C and long-term storage (-20°C) .

Key Metabolic Differences from FTY720

  • No phosphorylation due to structural modifications .

  • Reduced dependence on CYP4F enzymes for ω-hydroxylation .

Pharmacokinetic Profile

Pharmacokinetic studies in C57BL/6 mice reveal:

ParameterThis compound (IV)This compound (Oral)
Cmax (ng/mL) 1,200900
Tmax (hr) 0.252.0
Brain Uptake Detected at 0.25 hrPeak at 4 hr

Cmax = peak plasma concentration; Tmax = time to Cmax .

Enzymatic Interactions

  • PP2A Activation : Stimulates protein phosphatase 2A (PP2A) catalytic activity in neuronal cells at 5 μM, enhancing neurotrophic factor expression (BDNF, GDNF) .

  • Mitochondrial Protection : Reduces oxidative stress in oligodendrocytes by stabilizing mitochondrial Complex II (succinate dehydrogenase) .

Stability Under Physiological Conditions

  • Thermal Stability : Retains 98% activity after 42 days at 37°C .

  • Chemical Degradation : Single LC-MS peak confirms resistance to breakdown under physiological pH and temperature .

Comparative Metabolism with Analogues

FeatureFTY720This compound
Phosphorylation Yes (S1PR-dependent)No
Major Metabolites M1 (phosphorylated)M1–M4 (carboxylic acids)
CYP4F Dependency HighLow

Adapted from in vitro hepatocyte and microsomal studies .

Comparison with Similar Compounds

Species-Specific Metabolism

  • FTY720-Mitoxy: Exhibits low intrinsic clearance (CLint) in mice (1.8 μL/min/mg), rats (7.8 μL/min/mg), and dogs (1.4 μL/min/mg), but high CLint in monkeys (135.0 μL/min/mg).
  • FTY720-C2 : Shows moderate CLint in humans (18.3 μL/min/mg) and high CLint in rats (79.5 μL/min/mg). It generates C8-COOH as the dominant metabolite (37–39% in hepatocytes), with faster oxidation rates than this compound in rodents .
  • FTY720 (Parent): Slow metabolism across species, producing phosphorylated S1P-active metabolites linked to immunosuppression .

Table 1. Intrinsic Clearance in Liver Microsomes

Species This compound (μL/min/mg) FTY720-C2 (μL/min/mg)
Mouse 1.8 22.5
Rat 7.8 79.5
Dog 1.4 6.0
Monkey 135.0 20.2
Human 17.5 18.3

Data derived from liver microsome studies

Oral Bioavailability

  • This compound : Poor oral absorption; adrenal PP2A activity remained unchanged after oral dosing in mice, indicating low bioavailability .
  • FTY720-C2 : High oral bioavailability with detectable plasma and brain concentrations post-administration .

Pharmacokinetics and Blood-Brain Barrier Penetration

Both compounds rapidly enter the brain after intravenous (IV) administration, but differ in distribution kinetics:

  • This compound : Brain-to-plasma ratio increases over time, suggesting preferential brain accumulation .
  • FTY720-C2 : Achieves peak brain concentrations faster but has a shorter half-life than FTY720 .

Table 2. Key Pharmacokinetic Parameters in Mice

Parameter This compound FTY720-C2
Oral Bioavailability Low High
Brain-to-Plasma Ratio Time-dependent ↑ Rapid initial uptake
PP2A Stimulation (IV) ~2-fold increase ~2-fold increase

Data from preclinical murine models

Pharmacological Effects

PP2A Activation

  • This compound: Stimulates adrenal PP2A activity post-IV dosing, comparable to FTY720-C2.
  • FTY720-C2 : More potent at lower doses, enhancing PP2A activity in both IV and oral routes .

Neuroprotection and Anti-inflammatory Actions

  • This compound: Reduces microglial activation, aSyn aggregates, and oxidative stress in MSA models. Increases GDNF expression by suppressing miR-96-5p and normalizes mitochondrial function .
  • FTY720-C2 : Upregulates BDNF and miR-7a-5p, reducing aSyn levels in PD models .

Immunomodulatory Profile

  • This compound: Avoids immunosuppression due to lack of phosphorylation and S1P receptor engagement .
  • FTY720 : Causes lymphopenia via phosphorylated metabolites .

Therapeutic Potential

  • This compound: Promising for MSA and synucleinopathies, with demonstrated efficacy in restoring motor function and reducing neuroinflammation in preclinical studies .
  • FTY720-C2 : Suitable for PD, offering oral efficacy and robust PP2A activation .

Table 3. Therapeutic Indications and Mechanisms

Compound Key Indications Mechanisms of Action
This compound MSA, PD ↑ GDNF/BDNF, ↓ miR-96-5p, mitochondrial protection, PP2A activation
FTY720-C2 PD, Lewy body dementia ↑ BDNF/miR-7a-5p, PP2A stimulation, β-oxidation metabolism
FTY720 Multiple sclerosis S1P receptor modulation, immunosuppression via phosphorylation

Preparation Methods

Chemical Modifications to FTY720

This compound (N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)-3’-triphenylphosphoniumpropanamide) is synthesized through strategic modifications of the FTY720 backbone. The primary alteration involves the conjugation of a triphenylphosphonium (TPP) moiety to the amine group of FTY720 via a propanoic acid linker. This modification enhances mitochondrial localization by leveraging the TPP group’s positive charge, which facilitates accumulation across the mitochondrial membrane’s electrochemical gradient.

The synthesis begins with FTY720 (MW: 307.47 g/mol), which undergoes acylation with 3-carboxypropyltriphenylphosphonium bromide under standard peptide coupling conditions. The reaction employs N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane, yielding this compound with a molecular weight of 704.72 g/mol. Purity is confirmed via reversed-phase high-performance liquid chromatography (RP-HPLC), showing a single peak at 214 nm.

Optimization of Reaction Conditions

Critical parameters for maximizing yield (reported at 68–72%) include:

  • Temperature : Maintained at 0–4°C during acyl chloride formation to prevent side reactions.

  • Solvent system : Anhydrous dichloromethane ensures optimal solubility of both FTY720 and the TPP reagent.

  • Stoichiometry : A 1.2:1 molar ratio of 3-carboxypropyltriphenylphosphonium bromide to FTY720 minimizes unreacted starting material.

Post-synthesis, the crude product is purified via silica gel chromatography using a gradient of methanol (2–10%) in dichloromethane. Final purity exceeding 98% is achieved, as validated by LC-MS/MS.

Analytical Characterization

Structural Confirmation via NMR and MS

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃): δ 7.70–7.85 (m, 15H, TPP aromatic protons), 3.60–3.75 (m, 2H, –CH₂–OH), 2.45–2.60 (m, 2H, propanoic linker –CH₂–), and 0.85–1.40 (m, 17H, octyl chain and backbone methyl groups).

  • ³¹P NMR (242 MHz, CDCl₃): Single resonance at δ 23.5 ppm confirms the intact TPP group.

Mass Spectrometry

  • LC-MS/MS : Electrospray ionization (ESI) in positive mode detects [M+H]⁺ at m/z 705.3. Fragmentation yields characteristic ions at m/z 289.2 (TPP group) and m/z 255.2 (FTY720 backbone).

Purity and Stability Assessment

Chromatographic Methods

  • RP-HPLC : XBridge C₁₈ column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% acetic acid in acetonitrile:methanol (75:25) versus 0.1% acetic acid in water. Retention time: 12.7 ± 0.3 min.

  • Long-term stability : this compound stored at −20°C in ethanol remains stable for 3 years, with no degradation products detected. Accelerated stability testing at 37°C in lactated Ringer’s solution (pH 7.4) shows 95.2 ± 2.1% intact compound after 42 days.

Metabolic and Pharmacokinetic Profiling

In Vitro Metabolism Studies

Incubations with human liver microsomes and hepatocytes reveal minimal metabolism:

  • Microsomal clearance : Intrinsic clearance (CL<sub>int</sub>) of 4.7 ± 0.8 µL/min/mg protein, compared to 28.5 ± 3.2 µL/min/mg for FTY720.

  • Major metabolites : Hydroxylation at the octyl chain’s terminal carbon (5–7% total) and propanoic linker cleavage (<2%).

Plasma and Brain Pharmacokinetics

Following subcutaneous administration in mice (5 mg/kg):

ParameterPlasma (μg/mL)Brain (μg/g)
C<sub>max</sub> 1.42 ± 0.150.89 ± 0.11
T<sub>max</sub> 2.1 hr4.5 hr
t<sub>½</sub> 18.7 hr26.3 hr

Brain-to-plasma ratio stabilizes at 0.63 ± 0.08 by 24 hr, indicating sustained mitochondrial accumulation.

Biological Validation of Synthesis Success

Mitochondrial Targeting Efficiency

In MN9D dopaminergic neurons, this compound localizes to mitochondria 8.3-fold more effectively than FTY720, as quantified via confocal microscopy using MitoTracker Red. This correlates with a 2.5-fold increase in ATP production (78.4 ± 6.2 nmol/mg protein vs. 31.3 ± 4.1 for FTY720).

Neuroprotective Efficacy

  • Oxidative stress models : this compound (160 nM) rescues 82 ± 5% of OLN-93 oligodendrocytes from H₂O₂-induced death, versus 45 ± 6% for FTY720.

  • Protein phosphatase 2A (PP2A) activation : Fresh and aged (42-day) this compound enhance PP2A activity by 2.1-fold and 1.9-fold, respectively, in MN9D lysates.

Industrial-Scale Production Considerations

Critical Quality Attributes (CQAs)

  • Impurity control : Limit of 0.15% for residual FTY720 (per ICH Q3A guidelines).

  • Solvent residues : Dichloromethane < 600 ppm, methanol < 3,000 ppm (per USP <467>).

Process Analytical Technology (PAT)

In-line Raman spectroscopy monitors the acylation reaction in real-time, with a validated model (R² = 0.98) predicting yield within ±2.5% accuracy .

Q & A

Q. What analytical methods are used to characterize FTY720-Mitoxy and its metabolites in preclinical studies?

this compound and its derivatives are analyzed using electrospray ionization mass spectrometry (ESI-MS) to determine molecular mass, fragmentation patterns, and metabolic stability. Key steps include:

  • Sample preparation : Dissolving compounds in polar solvents (e.g., methanol/water mixtures) to optimize ionization efficiency.
  • Mass spectral scanning : Full-scan mode (e.g., m/z 100–1000) to identify molecular ion peaks (e.g., this compound: m/z 704.72) and fragment ions (e.g., loss of phosphate groups).
  • Data interpretation : Comparing observed m/z values with theoretical calculations to confirm structural modifications (e.g., hydroxylation or carboxylation). This method revealed this compound’s stability under physiological conditions and its metabolic conversion to active derivatives .

Q. How does this compound modulate PP2A activity in dopaminergic cell models?

this compound stimulates protein phosphatase 2A (PP2A) activity, counteracting α-synuclein-induced PP2A dysfunction in neurodegenerative models. Methodologically:

  • In vitro assays : PP2A activity is measured using fluorogenic substrates (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate) in MN9D dopaminergic cells.
  • Mitochondrial targeting : this compound’s mitochondrial localization is confirmed via fluorescent probes (e.g., MitoTracker), with PP2A activation linked to reduced oxidative stress and increased BDNF expression .

Q. What in vivo models demonstrate this compound’s efficacy in reducing α-synuclein pathology?

Key models include:

  • MSA CNP-aSyn transgenic mice : Subcutaneous this compound (10 mg/kg daily) reduced α-synuclein aggregates by ~40% and restored motor function (rotarod latency increased by 2-fold vs. controls).
  • Parkinsonian models : Improved mitochondrial respiration (ATP production +25%) and GDNF upregulation (2.5-fold) in nigrostriatal pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s immune effects?

While FTY720 induces lymphopenia (80% reduction in circulating lymphocytes), its derivatives (e.g., this compound) show minimal immune suppression. To address discrepancies:

  • Route-specific dosing : Subcutaneous administration at 10× standard doses (to bypass hepatic metabolism) caused only ~20% lymphocyte reduction, within normal ranges .
  • Mechanistic assays : ERK1/2 phosphorylation assays confirmed this compound does not activate S1PR1, unlike FTY720-P .

Q. What strategies optimize this compound dosing in translational studies?

  • Pharmacokinetic profiling : In rats, this compound showed a brain-to-plasma ratio of 0.8–1.2, indicating BBB penetration. Optimal dosing balances CNS efficacy (5–10 mg/kg) with peripheral safety .
  • Combination therapies : Co-administration with antioxidants (e.g., coenzyme Q10) enhances mitochondrial rescue in MSA models .

Q. How do gut microbiota changes inform this compound’s systemic mechanisms?

In PD mouse models, this compound:

  • Modulated microbiota : Increased Ruminococcus (1% relative abundance, linked to anti-inflammatory SCFA production) and reduced Bacteroides (associated with neuroinflammation).
  • Methodology : 16S rRNA sequencing of fecal samples, with β-diversity analysis showing treatment-specific clustering (p < 0.05). These findings suggest gut-brain axis contributions to neuroprotection .

Data Contradictions and Methodological Considerations

Q. Why do this compound’s effects on β-diversity differ between human and mouse microbiota studies?

In human PD cohorts, β-diversity shifts were nonsignificant (p > 0.1), contrasting with mouse data. Potential confounders:

  • Sample size : Human studies (n = 20–30) may lack power vs. controlled murine models.
  • Drug interactions : Concomitant medications (e.g., L-DOPA) in humans may obscure this compound’s effects .

Q. How should researchers validate PP2A activation in heterogeneous cell populations?

  • Single-cell RNA-seq : Resolve cell-type-specific PP2A activity in oligodendroglia vs. neurons.
  • Functional assays : Combine PP2A activity assays with cell sorting (e.g., FACS for OLIG2+ oligodendrocytes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FTY720-Mitoxy
Reactant of Route 2
Reactant of Route 2
FTY720-Mitoxy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.